molecular formula C8H7NO3 B7859582 4-(2-Nitro-vinyl)-phenol

4-(2-Nitro-vinyl)-phenol

Cat. No.: B7859582
M. Wt: 165.15 g/mol
InChI Key: CTJKRKMPTRJAIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Nitro-vinyl)-phenol is an aromatic nitro compound known for its potent antimicrobial and cytotoxic properties. This compound has garnered interest due to its unique chemical structure and significant biological activities, making it a subject of various scientific studies .

Preparation Methods

The synthesis of 4-(2-Nitro-vinyl)-phenol typically involves the nitration of phenol derivatives. One method includes the sulfonation of phenol followed by nitration. The process involves heating phenol with sulfuric acid, followed by the addition of nitric acid under controlled conditions to yield the desired nitro compound . Industrial production methods often utilize bioactivity-guided fractionation from marine bacteria, such as Salegentibacter sp. T436, which produces a variety of aromatic nitro compounds .

Chemical Reactions Analysis

4-(2-Nitro-vinyl)-phenol undergoes several types of chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, bromine for bromination, and hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(2-Nitro-vinyl)-phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Nitro-vinyl)-phenol involves its interaction with cellular components, leading to antimicrobial and cytotoxic effects. The compound likely exerts its effects by disrupting cellular membranes and interfering with essential biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but its potent activity against various microbial strains and cancer cells has been well-documented .

Comparison with Similar Compounds

4-(2-Nitro-vinyl)-phenol is unique due to its dual nitro and hydroxyl functional groups, which contribute to its high reactivity and biological activity. Similar compounds include:

Compared to these compounds, this compound exhibits stronger antimicrobial and cytotoxic activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-(2-nitroethenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-6,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJKRKMPTRJAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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